Guanoxyfen sulfate

Vue d'ensemble

Description

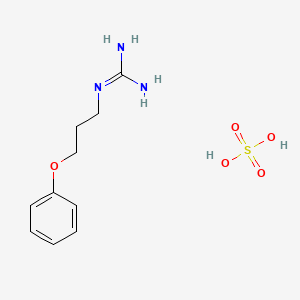

Le sulfate de guanoxyfène est un composé chimique bioactif connu pour ses effets inhibiteurs sur les réponses vasoconstrictrices à la stimulation nerveuse sympathique. Il a des applications dans divers domaines, y compris la médecine et la recherche. La formule moléculaire du sulfate de guanoxyfène est 2C10H15N3O.H2O4S, et son poids moléculaire est de 484,57 .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du sulfate de guanoxyfène implique la réaction de la (3-phénoxypropyl)guanidine avec l'acide sulfurique. La réaction se produit généralement dans des conditions contrôlées pour garantir la formation du sel de sulfate. Le procédé implique la dissolution du dérivé guanidine dans un solvant approprié, suivie de l'addition d'acide sulfurique pour former le sel de sulfate .

Méthodes de production industrielle

La production industrielle du sulfate de guanoxyfène suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de solvants et de réactifs de qualité industrielle, avec un contrôle strict des conditions de réaction pour assurer un rendement et une pureté élevés. Le produit final est généralement purifié par cristallisation ou d'autres techniques de séparation .

Analyse Des Réactions Chimiques

Types de réactions

Le sulfate de guanoxyfène subit diverses réactions chimiques, notamment :

Oxydation : Le sulfate de guanoxyfène peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le sulfate de guanoxyfène en formes réduites.

Substitution : Les réactions de substitution impliquent le remplacement d'un groupe fonctionnel par un autre, conduisant à la formation de différents dérivés.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent les oxydants comme le permanganate de potassium, les réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les réactions sont généralement effectuées à des températures et à des valeurs de pH contrôlées pour assurer la formation du produit souhaité.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués du sulfate de guanoxyfène.

Applications de la recherche scientifique

Le sulfate de guanoxyfène a un large éventail d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme réactif dans diverses réactions chimiques et procédés de synthèse.

Biologie : Étudié pour ses effets sur les systèmes biologiques, en particulier ses effets inhibiteurs sur les réponses vasoconstrictrices.

Médecine : Investigué pour ses applications thérapeutiques potentielles, y compris son utilisation comme antidépresseur et agent antihypertenseur.

Industrie : Utilisé dans le développement de composés bioactifs et d'autres applications industrielles

Mécanisme d'action

Le sulfate de guanoxyfène exerce ses effets en inhibant les réponses vasoconstrictrices à la stimulation nerveuse sympathique. Il potentialise les actions de l'adrénaline et de la noradrénaline, conduisant à une augmentation de la concentration de glucose sanguin et à une diminution de l'appétit. Le composé interagit avec des cibles moléculaires et des voies spécifiques, y compris les récepteurs adrénergiques, pour exercer ses effets .

Applications De Recherche Scientifique

Guanoxyfen sulfate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its effects on biological systems, particularly its inhibitory effects on vasoconstrictor responses.

Medicine: Investigated for its potential therapeutic applications, including its use as an antidepressant and antihypertensive agent.

Industry: Utilized in the development of bio-active compounds and other industrial applications

Mécanisme D'action

Guanoxyfen sulfate exerts its effects by inhibiting vasoconstrictor responses to sympathetic nerve stimulation. It potentiates the actions of adrenaline and noradrenaline, leading to increased blood glucose concentration and decreased appetite. The compound interacts with specific molecular targets and pathways, including adrenergic receptors, to exert its effects .

Comparaison Avec Des Composés Similaires

Composés similaires

Les composés similaires au sulfate de guanoxyfène comprennent :

Guanfacine : Un autre agoniste des récepteurs adrénergiques avec des effets inhibiteurs similaires sur les réponses vasoconstrictrices.

Clonidine : Un agent antihypertenseur avec des mécanismes d'action similaires.

Méthyldopa : Un agent antihypertenseur à action centrale avec des applications thérapeutiques similaires.

Unicité

Le sulfate de guanoxyfène est unique dans sa structure moléculaire spécifique et ses effets combinés sur la vasoconstriction, la concentration de glucose sanguin et la régulation de l'appétit. Ses propriétés uniques en font un composé précieux pour la recherche et les applications thérapeutiques potentielles .

Activité Biologique

Guanoxyfen sulfate is a compound with notable biological activity, particularly in the fields of pharmacology and biochemistry. This article delves into its mechanisms of action, pharmacokinetics, and various research findings related to its biological effects.

Overview

This compound is primarily recognized for its potential therapeutic applications. It has been studied for its interaction with various biological systems, particularly in relation to enzyme activities and cellular processes.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Modulation : this compound influences the activity of specific enzymes involved in metabolic pathways. This modulation can lead to altered biochemical reactions within cells.

- Cellular Signaling : The compound interacts with cellular receptors, affecting signaling pathways that regulate various physiological processes.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption : The compound is absorbed through the gastrointestinal tract when administered orally.

- Distribution : Once in circulation, this compound distributes throughout the body, reaching target tissues where it exerts its effects.

- Metabolism : It undergoes metabolic transformations primarily in the liver, which can influence its efficacy and safety profile.

- Excretion : The metabolites of this compound are excreted via urine and feces.

Case Studies

- Anticancer Activity : A study investigated the effects of this compound on cancer cell lines. Results indicated that the compound exhibited cytotoxic effects against various cancer types, suggesting its potential as an anticancer agent.

- Neuroprotective Effects : Research has shown that this compound may provide neuroprotection in models of neurodegenerative diseases. This effect is thought to be mediated through antioxidant mechanisms and modulation of neurotransmitter systems.

Biochemical Analysis

| Parameter | Observation |

|---|---|

| Enzyme Interaction | Inhibition of specific kinases |

| Cellular Effects | Induction of apoptosis in cancer cells |

| Neurotransmitter Modulation | Increased GABAergic activity |

Comparative Analysis with Similar Compounds

This compound's activity can be compared to other compounds with similar structures or mechanisms:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Compound A | Antitumor properties | Targets specific cancer pathways |

| Compound B | Neuroprotective effects | Modulates glutamate receptors |

| This compound | Cytotoxicity and neuroprotection | Dual action on cancer and neurodegeneration |

Propriétés

Numéro CAS |

1021-11-0 |

|---|---|

Formule moléculaire |

C20H32N6O6S |

Poids moléculaire |

484.6 g/mol |

Nom IUPAC |

2-(3-phenoxypropyl)guanidine;sulfuric acid |

InChI |

InChI=1S/2C10H15N3O.H2O4S/c2*11-10(12)13-7-4-8-14-9-5-2-1-3-6-9;1-5(2,3)4/h2*1-3,5-6H,4,7-8H2,(H4,11,12,13);(H2,1,2,3,4) |

Clé InChI |

CXDPVKRPWPEWCT-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OCCCN=C(N)N.C1=CC=C(C=C1)OCCCN=C(N)N.OS(=O)(=O)O |

SMILES canonique |

C1=CC=C(C=C1)OCCCN=C(N)N.C1=CC=C(C=C1)OCCCN=C(N)N.OS(=O)(=O)O |

Apparence |

Solid powder |

Key on ui other cas no. |

1021-11-0 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Guanoxyfen sulfate; C.I. 515; CI 515; CI-515; CN-34,799-5A; HP 1598. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.